L-Selenocystine

Catalog No.
S542931
CAS No.
29621-88-3
M.F
C6H12N2O4Se2
M. Wt
334.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Selenocystine

CAS Number

29621-88-3

Product Name

L-Selenocystine

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid

Molecular Formula

C6H12N2O4Se2

Molecular Weight

334.11 g/mol

InChI

InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1

InChI Key

JULROCUWKLNBSN-IMJSIDKUSA-N

SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

selenocystine, selenocystine, (D)-isomer, selenocystine, (DL)-isomer, selenocystine, (L)-isomer

Canonical SMILES

C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N

Description

The exact mass of the compound L-Selenocystine is 335.9128 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organoselenium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-Selenocystine is a unique amino acid that incorporates the essential trace element selenium into its structure. Unlike the standard 20 amino acids that make up proteins, L-selenocystine is encoded by a specific UGA codon (normally a stop codon) in the presence of a selenocysteine insertion sequence (SECIS) element in mRNA []. This specific incorporation process allows L-selenocystine to play vital roles in various biological functions, making it an intriguing target for scientific research.

Antioxidant Activity

L-Selenocystine is a key component of selenoproteins, a family of enzymes that contain selenium. These enzymes, including glutathione peroxidases and thioredoxin reductases, play a crucial role in the body's antioxidant defense system []. They help eliminate harmful reactive oxygen species (ROS) that can damage cells and contribute to various diseases. Research suggests that L-selenocystine supplementation may enhance the activity of these selenoproteins, potentially offering protection against oxidative stress-related conditions [, ].

Role in Selenium Deficiency

Selenium deficiency is a global health concern associated with impaired thyroid function, weakened immunity, and increased risk of certain cancers []. L-selenocystine serves as a valuable tool in research investigating the effects of selenium deficiency. Studies utilize L-selenocystine supplementation to assess its ability to restore selenoprotein activity and mitigate the consequences of selenium deficiency []. This research helps us understand the importance of maintaining adequate selenium levels for optimal health.

L-Selenocystine is a naturally occurring compound and a derivative of the amino acid selenocysteine, which incorporates selenium in place of sulfur. It is classified as a diselenide compound, consisting of two selenocysteine units linked by a disulfide bond. This compound plays a crucial role in various biological systems, particularly in the context of selenoproteins, which are proteins that contain selenocysteine residues. L-Selenocystine is notable for its antioxidant properties and its involvement in redox reactions within cells.

L-selenocystine's primary mechanism of action likely involves its role as a precursor to Sec during selenoprotein biosynthesis []. However, recent research suggests it might have additional functions:

  • Redox signaling: The ability of L-selenocystine to be reduced to Sec suggests a potential role in cellular redox signaling pathways, influencing cellular responses to oxidative stress [].
  • Antioxidant/pro-oxidant effects: Studies indicate L-selenocystine might exhibit antioxidant or pro-oxidant effects depending on the cellular context. More research is needed to understand these mechanisms fully [].

Safety and Hazards

  • Selenium toxicity: Excessive selenium intake can be toxic. L-selenocystine, as a concentrated source of selenium, should be handled with care to avoid exceeding safe exposure limits.
  • Irritant: L-selenocystine can potentially irritate the skin, eyes, and respiratory tract. Proper personal protective equipment (PPE) should be worn when handling it.
, primarily involving oxidation and reduction processes. It can undergo:

  • Oxidation: L-Selenocystine can be oxidized to form seleninic acid or other selenium oxides.
  • Reduction: In biological systems, it can be reduced back to selenocysteine, which is essential for the synthesis of selenoproteins.
  • Reactions with Electrophiles: L-Selenocystine can react with electrophiles due to the nucleophilic nature of its selenol groups, leading to the formation of various seleno compounds.

These reactions highlight the compound's reactivity and its potential applications in biochemical contexts.

L-Selenocystine exhibits significant biological activities, particularly as an antioxidant. Its biological roles include:

  • Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress.
  • Regulation of Redox Balance: It plays a role in maintaining the redox state within cells, influencing cellular signaling pathways.
  • Cytotoxic Effects: Studies have shown that L-Selenocystine can induce cytotoxic effects in certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Several methods have been developed for synthesizing L-Selenocystine:

  • Chemical Synthesis: Traditional synthetic routes involve the oxidation of selenocysteine using oxidizing agents such as hydrogen peroxide.
  • Biochemical Synthesis: Enzymatic pathways can also produce L-Selenocystine from precursor amino acids under specific conditions.
  • Isotope Labeling: Synthetic routes have been explored for creating stable isotope-labeled forms of L-Selenocystine for research purposes .

These methods allow for the production of L-Selenocystine for both research and therapeutic applications.

Research on L-Selenocystine has revealed insights into its interactions with other biomolecules:

  • Protein Interactions: Studies indicate that L-Selenocystine can interact with proteins involved in redox signaling pathways, influencing their activity and stability.
  • Cellular Mechanisms: Interaction studies have shown that it can induce an unfolded protein response and endoplasmic reticulum stress in certain cell types, leading to cytostatic effects .

These interactions underscore its importance in cellular physiology and potential therapeutic applications.

L-Selenocystine is often compared with other selenium-containing compounds. Here are some similar compounds along with their unique characteristics:

CompoundStructureUnique Features
SelenocysteineC3H6NO2SeDirectly incorporated into proteins; reactive selenol group.
SelenomethionineC5H11NO2SeA methylated form of methionine; less reactive than selenocysteine.
SelenodiglutathioneC10H16N2O6SeInvolves glutathione; important for detoxification processes.
SeleniteH2SeO3An inorganic form; used as a selenium supplement but less biologically active than organic forms.

L-Selenocystine is unique due to its dual selenol groups, which enhance its antioxidant capacity compared to other selenium compounds. Its ability to form disulfide bonds also differentiates it from simpler selenium-containing amino acids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

335.91275 g/mol

Monoisotopic Mass

335.91275 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

261B157KR8
493154PTZ7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

29621-88-3

Wikipedia

L-selenocystine

Dates

Modify: 2023-08-15
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